molecular formula C8H19N3 B15300419 N,1,4-Trimethyl-2-piperazinemethanamine CAS No. 1093860-46-8

N,1,4-Trimethyl-2-piperazinemethanamine

Cat. No.: B15300419
CAS No.: 1093860-46-8
M. Wt: 157.26 g/mol
InChI Key: XNUXRINROJGIOE-UHFFFAOYSA-N
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Description

N,1,4-Trimethyl-2-piperazinemethanamine is a chemical compound with the molecular formula C9H21N3. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,1,4-Trimethyl-2-piperazinemethanamine typically involves the alkylation of piperazine derivatives. One common method is the reaction of 1-methylpiperazine with formaldehyde and hydrogen in the presence of a catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions helps in achieving efficient production. The compound is then purified through distillation or crystallization techniques to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N,1,4-Trimethyl-2-piperazinemethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one of the methyl groups is replaced by another functional group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous conditions.

    Substitution: Various nucleophiles such as halides or amines; reactions may require catalysts or specific solvents.

Major Products Formed

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of demethylated products.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

N,1,4-Trimethyl-2-piperazinemethanamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme interactions and protein binding.

    Medicine: Investigated for its potential therapeutic effects, including its role as an intermediate in drug synthesis.

    Industry: Utilized as a surfactant and stabilizer in various industrial processes.

Mechanism of Action

The mechanism of action of N,1,4-Trimethyl-2-piperazinemethanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Piperazineethanamine: A related compound with similar structural features but different functional groups.

    N,N,4-Trimethyl-1-piperazineethanamine: Another derivative with variations in the alkylation pattern.

Uniqueness

N,1,4-Trimethyl-2-piperazinemethanamine is unique due to its specific methylation pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in specialized applications where other piperazine derivatives may not be as effective.

Properties

CAS No.

1093860-46-8

Molecular Formula

C8H19N3

Molecular Weight

157.26 g/mol

IUPAC Name

1-(1,4-dimethylpiperazin-2-yl)-N-methylmethanamine

InChI

InChI=1S/C8H19N3/c1-9-6-8-7-10(2)4-5-11(8)3/h8-9H,4-7H2,1-3H3

InChI Key

XNUXRINROJGIOE-UHFFFAOYSA-N

Canonical SMILES

CNCC1CN(CCN1C)C

Origin of Product

United States

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